molecular formula C6H11FO2 B1359848 2-Fluorohexanoic acid CAS No. 1578-57-0

2-Fluorohexanoic acid

Cat. No. B1359848
CAS RN: 1578-57-0
M. Wt: 134.15 g/mol
InChI Key: CDWPBSAPAJJTHA-UHFFFAOYSA-N
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Description

2-Fluorohexanoic acid is an organic compound with the molecular formula C6H11FO2 .


Synthesis Analysis

The synthesis of this compound involves multiple steps. The theoretical background of this synthesis involves enolate chemistry (Hell-Volhard-Zelinsky reaction), nucleophilic substitution, and elimination reactions .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 19 bonds. There are 8 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 134.15 . It is a solid substance .

Scientific Research Applications

Environmental and Wastewater Studies

2-Fluorohexanoic acid is part of the broader group of fluorochemicals, often found in municipal wastewater due to their widespread applications. Schultz et al. (2006) conducted a detailed study on fluorochemical mass flows in a municipal wastewater treatment facility. The study provides insights into the behavior of various fluorochemicals, including those related to this compound, during different stages of wastewater treatment. This research is crucial for understanding the environmental impact and treatment strategies for such substances (Schultz et al., 2006).

Biodegradation Studies

Biodegradation pathways and metabolite yields of fluorochemicals, closely related to this compound, were examined by Wang et al. (2009). The study revealed the formation of multiple metabolites and provided a comprehensive understanding of the aerobic biodegradation processes in soils, which is vital for assessing the environmental fate and impact of these substances (Wang et al., 2009).

Textile Industry Applications

This compound, as part of fluorochemicals, finds applications in the textile industry. Sayed and Dabhi (2014) discussed the novel applications of fluorochemicals, such as imparting water, oil, and soil repellency to textile substrates. The study emphasized the shift from C8 to C6 chemistry, indicating a reduction in bioaccumulative potential and an increase in environmental friendliness (Sayed & Dabhi, 2014).

Comparative Toxicology Analysis

Rice et al. (2020) provided a comparative analysis of the toxicological databases for compounds related to this compound. The study demonstrated that some fluorotelomer alcohols are significantly more toxic than their metabolites, such as perfluorohexanoic acid. This analysis is critical for understanding the human health risks associated with exposure to these compounds (Rice et al., 2020).

properties

IUPAC Name

2-fluorohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO2/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWPBSAPAJJTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1578-57-0
Record name Hexanoic acid, 2-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC84355
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84355
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the different synthetic approaches to obtain enantiomerically pure 2-fluorohexanoic acid?

A1: Two main approaches are highlighted in the research:

  • Enzyme-Catalyzed Kinetic Resolution: This method utilizes enzymes like lipase to selectively hydrolyze one enantiomer of the racemic ethyl 2-fluorohexanoate, leaving behind the desired enantiomer. This method yielded ethyl (S)-2-fluorohexanoate with 81% enantiomeric excess (ee) [].
  • Stereospecific Synthesis from L-(+)-Norleucine: This approach involves the conversion of L-(+)-norleucine to the optically pure this compound through diazotization and subsequent fluorination using either DAST reagent or fluoride ion displacement [].

Q2: What makes the stereospecific synthesis using fluoride ion displacement a more practical approach for obtaining (R)-2-fluorohexanoic acid ethyl ester?

A2: While both DAST reagent and fluoride ion displacement can achieve stereospecific fluorination, the latter is deemed more practical likely due to the lower cost and easier handling of fluoride salts compared to DAST reagent [].

Q3: Can asymmetric catalysis be used to synthesize optically active this compound?

A3: Yes, research indicates that asymmetric hydrogenation of α,β-unsaturated carboxylic acids using ruthenium-optically active phosphine complexes as catalysts can produce optically active 2-fluoroalkanoic acids, including (R)-2-fluorohexanoic acid []. This method offers a potentially efficient and scalable route for enantioselective synthesis.

Q4: Are there any analytical methods available to determine the enantiomeric purity of this compound and its derivatives?

A4: The research on enzymatic resolution mentions the use of "assay methods" to determine the enantiomeric purity of both ethyl 2-fluorohexanoate and this compound []. While the specific methods are not detailed in this paper, it suggests that established analytical techniques are available for this purpose. Further investigation into chiral separation techniques like chiral HPLC or GC would be beneficial for researchers interested in this aspect.

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